N-(2,6-dioxopiperidin-3-yl)-2-iodobenzamide
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C12H11IN2O3 and its molecular weight is 358.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity :
- Synthesis of N-substituted 2-iodobenzamides showed interesting activities toward certain phytopathogenic fungal strains (Raffa et al., 2002).
TNF-α Inhibitory Activity :
- Novel 2-(2,6-dioxopiperidin-3-yl)phthalimidine derivatives synthesized as tumor necrosis factor-α (TNF-α) synthesis inhibitors showed potent TNF-α lowering activity and potential applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease (Luo et al., 2011).
Aminopeptidase N (APN/CD13) Inhibition :
- Synthesis of N-substituted-2,6-dioxopiperidin derivatives as APN inhibitors indicated some activity, though further modification is needed for enhanced effectiveness (Xu Wen-fang, 2011).
Malignant Melanoma Targeting :
- Cyclopentadienyl-based 99mTc-complexes mimicking benzamides showed a high affinity for melanin tumor tissue, indicating potential in targeting malignant melanoma (N'dongo et al., 2010).
Antiangiogenic Activity :
- The synthesis of thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine showed antiangiogenic properties, indicating potential applications in cancer treatment (Luzzio et al., 2003).
Teratogenic Effects in Non-Human Primates :
- The teratogenic potency of thalidomide analogue EM 12 enantiomers was investigated in primates, revealing that the S-(-)-form is more teratogenic than the R-(+)-form (Heger et al., 1988).
Dopamine Receptor Imaging Agents :
- Iodobenzamide analogues were synthesized and characterized as potential CNS D-2 dopamine receptor imaging agents, with potential applications in neurological research (Murphy et al., 1990).
Comparative Teratological Investigations :
- A study on compounds structurally and pharmacologically related to thalidomide, including 2,6-dioxopiperidine derivatives, indicated a high teratogenic potential, contributing to understanding the molecular mechanisms of embryopathy (Helm et al., 1981).
Potential Neuroleptic Agents :
- Substituted 6-methoxysalicylamides synthesized from 2,6-dioxobenzamides showed potent antidopaminergic properties, highlighting their potential as neuroleptic agents (de Paulis et al., 1985).
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3/c13-8-4-2-1-3-7(8)11(17)14-9-5-6-10(16)15-12(9)18/h1-4,9H,5-6H2,(H,14,17)(H,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBROTDNXWZZMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.